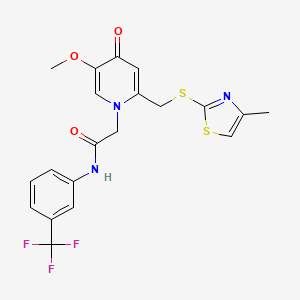

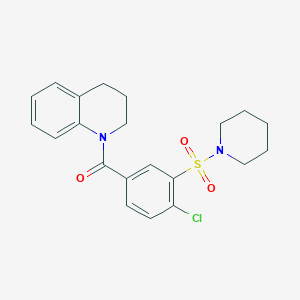

1-ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazole compounds involves multistep chemical reactions starting from basic heterocyclic precursors. For example, the synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine demonstrates a typical procedure involving 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination (Jin-Xia Mu et al., 2015). These methods are critical for confirming the molecular structure of the synthesized compounds.

Molecular Structure Analysis

The determination of crystal structure through X-ray diffraction is a common practice for analyzing the molecular structure of triazole derivatives. For instance, the crystal structure of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one provides insights into the spatial arrangement of atoms and molecular geometry, which is essential for understanding the compound's chemical behavior (Lv Zhi, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of triazole compounds are significantly influenced by their molecular structure. For example, the addition reactions and the formation of Mannich bases highlight the compound's reactivity towards primary and secondary amines, indicating its versatile chemical behavior (Hacer Bayrak et al., 2009).

Applications De Recherche Scientifique

Antimicrobial Activities

1-Ethyl-3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one, a derivative of 1,2,4-triazoles, has been studied for its antimicrobial properties. Research indicates that such compounds exhibit good to moderate antimicrobial activity, with specific studies evaluating their efficacy against various microbial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

Compounds containing the 1,2,4-triazole ring, similar to the one mentioned, have been evaluated as corrosion inhibitors, particularly for mild steel in acidic environments. Schiff’s bases of these compounds have shown significant efficacy in protecting against corrosion, highlighting their potential in industrial applications (Ansari, Quraishi, & Singh, 2014).

Optical Activity and Drug Design

The optical activity of certain S-derivatives of 1,2,4-triazoles, which could include the specific compound , has been studied. These findings are crucial in the field of advanced drug design, as the presence of a single asymmetric atom can significantly affect the biological activity of chiral substances (Karpun, Borsuk, Kucherenko, & Parchenko, 2022).

Synthesis and Evaluation for Antimicrobial Activities

Further studies on the synthesis of 1,2,4-triazoles and their derivatives, including the evaluation of their antimicrobial activities, have been conducted. These studies focus on creating new compounds and assessing their potential in medical applications, especially as antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Coordination Polymers and Structural Diversity

The compound, as a derivative of 1,2,4-triazoles, may contribute to the formation of coordination polymers and influence their structural diversity. This aspect is crucial for understanding molecular interactions and designing materials with specific properties (Cisterna et al., 2018).

Antiallergic Agents

In the quest for novel antiallergic compounds, derivatives of 1,2,4-triazoles, which can include the compound , have been synthesized and tested. These compounds show promise in inhibiting allergic reactions and could lead to new treatments in this field (Menciu et al., 1999).

Propriétés

IUPAC Name |

1-ethyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4OS/c1-3-22-9-5-8-14(16(22)23)15-19-20-17(21(15)2)24-11-12-6-4-7-13(18)10-12/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMLJFMYOWWUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)